16,16-dimethyl-PGE1

概要

説明

16,16-ジメチルプロスタグランジンE1は、プロスタグランジンE1の合成類似体であり、代謝安定性と強力な生物活性が知られています。 この化合物は、ヒト血管平滑筋の収縮を誘発する能力と、天然のプロスタグランジンと比較して増強された効力のために特に注目されています .

準備方法

合成経路と反応条件: 16,16-ジメチルプロスタグランジンE1の合成は、適切なプロスタグランジン前駆体から始まり、いくつかのステップを伴います反応条件は通常、目的の立体化学と収率を確保するために、有機溶媒、触媒、および制御された温度の使用を含みます .

工業生産方法: 16,16-ジメチルプロスタグランジンE1の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、効率、収率、純度のために最適化されており、多くの場合、連続フロー合成や高性能液体クロマトグラフィーなどの高度な技術を精製に使用しています .

化学反応の分析

反応の種類: 16,16-ジメチルプロスタグランジンE1は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、分子に存在するヒドロキシル基を変性させる可能性があります。

還元: 還元反応は、カルボニル基に影響を与える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールをもたらす可能性があります .

4. 科学研究への応用

16,16-ジメチルプロスタグランジンE1は、科学研究において幅広い用途があります。

化学: プロスタグランジンアナログとその化学的特性の研究における参照化合物として使用されます。

生物学: この化合物は、平滑筋収縮と血管生物学に関連する研究で使用されています。

医学: 喘息や血管疾患など、平滑筋活性の調節を必要とする病状の潜在的な治療用途があります。

科学的研究の応用

Gastroprotective Effects

Mechanisms of Action:

dmPGE1 has been shown to protect the gastric mucosa from injury while influencing gastric secretions. In a study involving Heidenhain pouches in dogs, 16,16-dimethyl prostaglandin E2 (a related compound) demonstrated a protective effect on the gastric mucosal barrier by stimulating the secretion of Na+ and Cl- without damaging the barrier itself .

Case Study:

A study highlighted that 16,16-dimethyl prostaglandin E2 significantly reduced ulceration in rats subjected to stress after hepatectomy. The treatment suppressed postoperative reductions in gastric pH and blood flow, indicating its effectiveness in preventing stress-induced ulcers .

Hepatoprotective Properties

Effects on Liver Regeneration:

dmPGE1 has been investigated for its role in liver regeneration post-hepatectomy. In animal models, treatment with dmPGE1 resulted in enhanced mitotic activity and improved DNA synthesis rates compared to untreated controls, suggesting a favorable impact on liver regeneration after surgical stress .

Cytoprotection Against Hepatitis:

In murine models of fulminant hepatitis, dmPGE1 exhibited protective effects against liver damage. Treated mice showed significantly lower levels of alanine aminotransferase (ALT) and improved metabolic profiles compared to untreated counterparts, indicating its potential as a therapeutic agent in managing acute liver injuries .

Stem Cell Amplification

Clinical Applications:

Recent clinical trials have explored the use of dmPGE1 in enhancing blood stem cell populations during umbilical cord blood transplantation. In a Phase Ib trial, patients receiving dmPGE1-treated cord blood exhibited improved immune reconstitution compared to those receiving untreated units . This finding suggests that dmPGE1 can significantly amplify stem cell engraftment and improve transplantation outcomes.

Preclinical Findings:

In preclinical studies with mice, dmPGE1 treatment resulted in a fourfold increase in the engraftment efficiency of treated bone marrow stem cells compared to untreated cells. This was attributed to enhanced cellular responses facilitated by the compound .

Other Notable Applications

Intestinal Health:

Research indicates that dmPGE1 can induce villus contraction in the intestine, which may play a role in mucosal restitution following injury. However, while it causes contraction, it does not accelerate mucosal healing as previously hypothesized .

Collagen Deposition Inhibition:

In studies assessing chronic liver injury models, dmPGE1 was found to delay collagen deposition and fat accumulation within the liver. This suggests potential applications in treating fibrotic liver diseases by mitigating collagen synthesis .

Data Summary Table

作用機序

16,16-ジメチルプロスタグランジンE1は、標的細胞の表面にあるプロスタグランジン受容体に結合することで作用を発揮します。この結合は、平滑筋収縮などのさまざまな生理学的反応をもたらす細胞内シグナル伝達経路を活性化します。 この化合物は、気管、気管支、細気管支の平滑筋収縮に特に強力です .

類似化合物:

プロスタグランジンE1: 同様の生物学的活性を持つ天然の対応物ですが、代謝安定性が低くなっています。

プロスタグランジンF2α: 異なる受容体親和性と生理学的効果を持つ別のプロスタグランジン。

ゲメプロスト: 子宮頸管拡張と妊娠中絶に使用されるプロスタグランジンE1アナログ.

ユニークさ: 16,16-ジメチルプロスタグランジンE1は、その増強された代謝安定性と、天然および合成の対応物と比較して、平滑筋収縮を誘発する効力が向上していることからユニークです .

類似化合物との比較

Prostaglandin E1: The natural counterpart with similar biological activities but less metabolic stability.

Prostaglandin F2α: Another prostaglandin with different receptor affinities and physiological effects.

Gemeprost: A prostaglandin E1 analog used for cervical dilation and pregnancy termination.

Uniqueness: 16,16-dimethyl Prostaglandin E1 is unique due to its enhanced metabolic stability and increased potency in inducing smooth muscle contractions compared to its natural and synthetic counterparts .

生物活性

16,16-Dimethyl prostaglandin E1 (dmPGE1) is a synthetic analog of prostaglandin E1 (PGE1), notable for its enhanced metabolic stability and potent biological activities. This compound has garnered attention for its diverse effects on various biological systems, particularly in the realms of immunomodulation, cytoprotection, and gastrointestinal physiology.

16,16-Dimethyl-PGE1 exhibits structural modifications that confer increased resistance to enzymatic degradation compared to its natural counterpart. Its mechanism of action primarily involves binding to specific prostaglandin receptors, leading to various physiological responses including vasodilation, inhibition of platelet aggregation, and modulation of immune responses .

Biological Effects

Immunomodulatory Activity

Research indicates that dmPGE1 possesses significant immunomodulatory properties. In a study involving murine hepatitis virus type 3 (MHV-3) infection, dmPGE1 treatment resulted in reduced histological and biochemical markers of liver damage. Specifically, treated mice displayed normal blood glucose levels and significantly lower serum alanine aminotransferase (ALT) levels compared to untreated controls, suggesting a protective effect against fulminant hepatitis .

Cytoprotective Effects

The cytoprotective properties of dmPGE1 have been demonstrated in both in vivo and in vitro models. In isolated hepatocyte cultures infected with MHV-3, dmPGE1 treatment led to decreased cell death and maintained cellular integrity despite viral exposure. This suggests that dmPGE1 can enhance cell survival during viral infections without affecting viral replication directly .

Gastrointestinal Effects

In gastrointestinal studies, dmPGE1 has been shown to stimulate alkaline secretion and promote mucosal growth. A dose-dependent increase in mucosal thickness was observed in the gastric antrum and proximal colon following administration of dmPGE1 in rat models. This effect is attributed to increased mitotic activity and hyperplasia of mucous cells, indicating potential therapeutic applications for gastrointestinal disorders .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Fulminant Hepatitis Protection

In a controlled experiment with BALB/cJ mice infected with MHV-3, treatment with dmPGE1 before or after infection significantly mitigated liver damage. The mean ALT levels dropped from 1402 IU/liter in untreated mice to 63 IU/liter in treated ones, demonstrating the compound's protective role against acute liver injury .

Case Study 2: Gastric Mucosal Hyperplasia

A long-term study involving rats treated with high doses of dmPGE1 revealed significant alterations in gastric morphology. The treatment resulted in a marked increase in mucosal thickness across various gastrointestinal segments, particularly the gastric antrum (+115%), suggesting potential applications for enhancing gastric mucosal defenses .

Research Findings

Recent studies have expanded the understanding of dmPGE1's biological activities:

- Procoagulant Activity Modulation : dmPGE1 has been shown to prevent the induction of procoagulant activity in macrophages during viral infections, indicating a role in modulating immune responses without exacerbating inflammation .

- Metabolic Stability : The structural modifications present in dmPGE1 contribute to its longer half-life and sustained biological activity compared to PGE1, making it a valuable candidate for therapeutic use .

特性

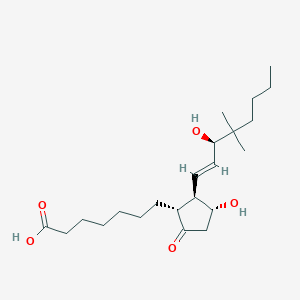

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFITYRYPQNLL-ZWSAOQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41692-15-3 | |

| Record name | 16,16-Dimethylprostaglandin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 16,16-dimethyl-PGE1 interact with its target and what are the downstream effects?

A: this compound, a prostaglandin analog, primarily exerts its effects by binding to specific prostaglandin receptors. Research suggests that in rabbit corneal endothelium, this compound interacts with the EP2 receptor subtype. [] This interaction activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) synthesis. [] This increase in cAMP then triggers downstream effects, such as preventing cell elongation in response to indomethacin, highlighting its role in regulating cell shape. []

Q2: What is the role of this compound in cardiovascular response to hemorrhage?

A: Studies in rats demonstrate that this compound, at a dose of 1 microgram/kg/minute, can accelerate both blood pressure and heart rate recovery following an acute hemorrhage. [] This effect is linked to the compound's ability to increase plasma epinephrine and norepinephrine levels. [] Interestingly, the study also reveals that while the hemodynamic effects of this compound appear dependent on a renal factor, its impact on epinephrine and norepinephrine release in response to hemorrhage is independent of kidney function. []

Q3: How does the uterine stimulant activity of this compound compare to other prostaglandins?

A: In vivo studies using rat uteri have shown that this compound exhibits significant uterine stimulant activity. [] In fact, it demonstrates a potency 2-3 times greater than that of PGE1. [] Notably, this compound also demonstrates a relatively low incidence of gastrointestinal side effects compared to some other prostaglandins. [] This favorable selectivity profile makes it a potentially attractive candidate for further investigation in the context of uterine stimulation.

Q4: Can this compound be used for termination of pregnancy?

A: Research suggests that this compound methyl ester (gemeprost) can be an effective agent for second-trimester pregnancy termination. [] Clinical trials comparing gemeprost pessaries to intra-amniotic PGF2 alpha combined with hypertonic saline showed no significant difference in the induction-delivery interval. [] While gemeprost was associated with a higher incidence of diarrhea, other side effects, analgesic requirements, and the occurrence of retained placentae were comparable between the two groups. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。